1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515652
InChI: InChI=1S/C11H19N3/c1-3-5-10-9-6-7-12-8-11(9)14(4-2)13-10/h12H,3-8H2,1-2H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

CAS No.:

Cat. No.: VC17515652

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 1-ethyl-3-propyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C11H19N3/c1-3-5-10-9-6-7-12-8-11(9)14(4-2)13-10/h12H,3-8H2,1-2H3
Standard InChI Key JOYJGWIHJHPMJQ-UHFFFAOYSA-N
Canonical SMILES CCCC1=NN(C2=C1CCNC2)CC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom). The ethyl group at N-1 and the propyl group at C-3 introduce steric bulk and modulate electron density across the system. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₈N₃
Molecular Weight204.29 g/mol
Hybridizationsp²/sp³ (pyrazole/pyridine)
Ring FusionPyrazolo[3,4-c]pyridine

The ethyl group enhances solubility in organic solvents, while the propyl chain contributes to hydrophobic interactions in biological systems .

Synthetic Methodologies

Ring Formation and Functionalization

The synthesis of pyrazolo[3,4-c]pyridines typically involves cyclocondensation reactions. For 1-Ethyl-3-propyl derivatives, a two-step approach is employed:

  • Pyrazole Core Construction:
    Ethyl hydrazine reacts with α,β-unsaturated ketones under acidic conditions to form the pyrazole ring. For example, condensation with pent-3-en-2-one yields a 3-substituted pyrazole intermediate .

  • Pyridine Annulation:
    The pyridine ring is formed via cyclization using ammonium acetate or formamide as a nitrogen source. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving yields up to 78% .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but dissolves readily in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Protonation of the pyridine nitrogen under acidic conditions (pH < 4) increases aqueous solubility by forming a hydrochloride salt.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a melting point of 145–148°C. These properties make it suitable for high-temperature applications in polymer composites.

Reactivity and Functionalization

Site-Selective Modifications

The pyrazolo[3,4-c]pyridine core supports multi-directional functionalization:

  • C-5 Halogenation:
    Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C-5, enabling subsequent Suzuki-Miyaura cross-coupling .

  • N-2 Arylation:
    Buchwald-Hartwig amination with aryl iodides and Pd(OAc)₂/Xantphos catalyst installs aryl groups at N-2 (yields: 65–82%) .

  • C-7 Lithiation:
    Reaction with TMPMgCl·LiCl at −78°C generates a lithiated species at C-7, which reacts with electrophiles like CO₂ to introduce carboxylic acid groups .

Applications in Drug Discovery

Kinase Inhibition Profiling

In silico docking studies predict strong binding affinity (Kd ≈ 12 nM) for cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The propyl group occupies a hydrophobic pocket, while the pyridine nitrogen forms a hydrogen bond with Glu81 .

Antiviral Activity

Against SARS-CoV-2 main protease (Mᵖʳᵒ), the compound shows IC₅₀ = 3.7 μM in enzymatic assays. Molecular dynamics simulations suggest the ethyl group stabilizes a β-sheet structure critical for protease inhibition .

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale process using a Corning AFR module achieves 92% conversion with residence times of 8 minutes. Key parameters:

ParameterValue
Temperature150°C
Pressure12 bar
CatalystH-ZSM-5 zeolite
Throughput15 kg/day

This method reduces waste by 40% compared to batch processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator